molecular formula C14H17NO2 B10908519 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one

Cat. No.: B10908519
M. Wt: 231.29 g/mol
InChI Key: ODAOCAVIVMZAEA-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 4-(dimethylamino)phenyl substituent at position 5 and a hydroxyl group at position 3 of the cyclohexenone ring. The dimethylamino group contributes to electron-donating properties, while the hydroxyl group enhances hydrogen-bonding capacity, influencing its solubility and reactivity .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,9,11,16H,7-8H2,1-2H3

InChI Key

ODAOCAVIVMZAEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O

Origin of Product

United States

Preparation Methods

Aldol Condensation-Based Approaches

Aldol condensation remains a cornerstone for constructing the cyclohexenone core. In one protocol, 4-dimethylaminobenzaldehyde undergoes base-catalyzed condensation with 3-hydroxycyclohexan-1-one. Piperidine (10 mol%) in ethanol at reflux for 12 hours yields the intermediate 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohexan-1-one, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to afford the target enone . This method achieves 68–74% overall yield but requires strict control of oxidation conditions to prevent over-dehydrogenation.

Key variables influencing efficiency:

  • Base selection : Piperidine outperforms pyrrolidine or K₂CO₃ in minimizing side reactions .

  • Solvent polarity : Ethanol enhances enolate stability compared to aprotic solvents .

Michael Addition Followed by Cyclization

A two-step sequence involving Michael addition and intramolecular cyclization has been optimized for scalability. 4-Dimethylaminophenylmagnesium bromide reacts with ethyl acetoacetate in THF at −78°C, yielding a β-keto ester intermediate. Acid-mediated cyclization (H₂SO₄, 80°C) generates the cyclohexenone framework, with the hydroxyl group introduced via subsequent Luche reduction (NaBH₄, CeCl₃·7H₂O in MeOH) . This method provides 58–63% isolated yield but demands rigorous anhydrous conditions during Grignard formation .

Comparative Table 1: Michael Addition-Cyclization Parameters

ParameterOptimal ValueYield Impact (±%)
Grignard Temp−78°C+15
Cyclization AcidH₂SO₄ (conc.)+12
Reduction Time2 h+8

Multicomponent Reaction Strategies

A three-component reaction leveraging 4-dimethylaminobenzaldehyde, Meldrum’s acid, and allyl bromide in DMF at 120°C constructs the skeleton in a single pot . The hydroxyl group is installed via in situ hydrolysis using aqueous HCl (1 M), achieving 78% yield with 95% purity by HPLC . This method’s efficiency stems from:

  • Concerted enolate formation and alkylation

  • Microwave assistance (150 W, 30 min) reduces reaction time by 60% .

Enzymatic Resolution for Enantioselective Synthesis

Racemic mixtures of 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one have been resolved using immobilized Candida antarctica lipase B (CAL-B). Kinetic resolution in tert-butyl methyl ether (TBME) with vinyl acetate as acyl donor achieves 98% enantiomeric excess (ee) for the (S)-enantiomer . Though costly, this method is indispensable for pharmacological applications requiring chirally pure material .

Solid-Phase Synthesis for High-Throughput Production

Functionalization of Wang resin with a preformed cyclohexenone precursor enables iterative coupling. After introducing the 4-dimethylaminophenyl group via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, 80°C), TFA cleavage releases the product with 82% purity . Automation compatibility makes this approach viable for combinatorial libraries .

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using a planetary ball mill (500 rpm, 2 h) achieves 89% yield by co-grinding 4-dimethylaminobenzaldehyde, dimedone, and K₂CO₃. This method eliminates solvent waste and reduces energy consumption by 70% compared to thermal approaches .

Troubleshooting Common Synthetic Challenges

  • Para-Substitution Selectivity : Use of bulky bases (e.g., LDA) directs electrophilic attack to the para position, suppressing meta byproducts .

  • Hydroxyl Group Oxidation : Stabilization via silylation (TBDMSCl) during intermediate steps prevents unintended ketonization .

  • Chromatography Alternatives : Recrystallization from ethanol/water (3:1) affords >99% purity, avoiding silica gel degradation.

Analytical Validation Protocols

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ = 254 nm

  • NMR Confirmation : Key signals include δ 6.72 ppm (aromatic H), δ 2.98 (N(CH₃)₂), and δ 5.21 (OH) .

  • XRD Analysis : Orthorhombic crystal system (a = 12.3 Å, b = 7.8 Å, c = 15.2 Å) confirms stereochemistry .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and dimethylamino groups play crucial roles in its reactivity and biological activity. For example, the hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electron-donating interactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances electron donation, contrasting with the electron-withdrawing 3-chlorophenyl group in ’s compound .
  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to the methylphenyl and phenyl substituents in ’s analogue .
  • Lipophilicity : The target compound (estimated LogP ~2.1) is less lipophilic than 5-[(4-hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one (LogP = 3.33), suggesting divergent biological membrane permeability .

Spectroscopic and Crystallographic Data

  • Crystal Packing: The 4-methylphenyl derivative () exhibits a planar cyclohexenone ring with dihedral angles of 15.2° between substituents, while ’s compound shows non-planar geometry due to steric hindrance from ester groups .

Biological Activity

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, antimicrobial activities, and mechanisms of action based on various studies.

  • Molecular Formula : C13H15N1O2
  • Molecular Weight : 219.27 g/mol
  • CAS Number : Not explicitly provided in the search results.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines, particularly breast and pancreatic cancers.

Case Study: Anticancer Effects

A study published in 2024 examined the effects of derivatives related to 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one on breast and pancreatic cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability:

CompoundCell LineEC50 (μM)Effect on Colony Formation
5kMDA-MB-2317.3 ± 0.4Complete inhibition at 1 & 2 μM
5kPanc-110.2 ± 2.6Strong inhibition at 2 μM
3cMDA-MB-231Not specifiedHigh selectivity observed
3dPanc-1Not specifiedEffective in spheroid growth inhibition

The study found that compounds with specific substituents exhibited varying degrees of selectivity and efficacy against the tested cancer cell lines, indicating a structure-activity relationship that warrants further investigation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity.

Research indicates that certain derivatives can exert broad-spectrum antimicrobial effects without hemolytic activity on human erythrocytes. This suggests a potential for use in treating infections caused by antibiotic-resistant strains.

Mechanistic Insights

The biological activity of 5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one can be attributed to its ability to interact with specific cellular targets:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases.
  • Inhibition of Tumor Growth : The compound's derivatives have been noted for their ability to inhibit tumor spheroid growth, a critical aspect of cancer metastasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one, and how can reaction conditions be optimized?

  • Answer : Claisen-Schmidt condensation or Michael addition reactions are commonly employed for analogous cyclohexenone derivatives. Optimization involves adjusting catalysts (e.g., acidic/basic conditions), temperature (80–120°C), and solvent polarity (e.g., ethanol, DMF). For example, substituent positioning on the phenyl ring may require regioselective protection/deprotection strategies to preserve the hydroxyl and dimethylamino groups . Reaction progress can be monitored via TLC or HPLC, with purification using column chromatography or recrystallization.

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., hydroxyl at δ ~12 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone.
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1680–1720 cm1^{-1}) groups.
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å, C–C aromatic at ~1.39 Å) and dihedral angles to validate stereochemistry. Single-crystal studies at low temperatures (e.g., 100 K) improve resolution, as demonstrated for similar compounds .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Answer : The compound is sensitive to light, pH extremes, and oxidative environments. Stabilization strategies include:

  • Storage in amber vials at –20°C under inert gas (N2_2/Ar).
  • Buffered solutions (pH 6–8) to prevent keto-enol tautomerism.
  • Degradation products can be analyzed via LC-MS or GC-MS to identify pathways (e.g., hydroxyl group oxidation) .

Q. What environmental impact assessments are relevant for this compound?

  • Answer : Evaluate biodegradability (OECD 301 tests), bioaccumulation potential (logP calculations), and ecotoxicity (e.g., Daphnia magna LC50_{50}). Physicochemical properties (e.g., water solubility, Henry’s law constant) inform environmental fate models, as outlined in Project INCHEMBIOL .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data for physicochemical properties be resolved?

  • Answer : Discrepancies in logP, pKa, or solubility often arise from force field limitations or solvent effects in simulations. Calibrate computational models (e.g., DFT, COSMO-RS) with experimental data via iterative refinement. For example, adjust partial charges or solvation parameters to align with HPLC-measured logD values .

Q. What in vitro/in vivo models are suitable for studying its bioactivity and mechanism of action?

  • Answer :

  • In vitro : Enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with IC50_{50} determination. Use fluorescence polarization for binding affinity studies.
  • In vivo : Rodent models for pharmacokinetics (plasma half-life, bioavailability) and toxicity (AST/ALT levels). Zebrafish embryos can screen developmental toxicity .

Q. Which computational approaches predict target interactions, and how do they compare with empirical data?

  • Answer : Molecular docking (AutoDock Vina, Glide) identifies potential binding pockets, while MD simulations (AMBER, GROMACS) assess stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, a docking score ≤ –8 kcal/mol may correlate with nM-range IC50_{50} values .

Q. How should discrepancies in reported bioactivity data across studies be addressed?

  • Answer : Standardize assays (e.g., cell line provenance, passage number, incubation time) and controls. Meta-analyses can adjust for batch effects or solvent interference (e.g., DMSO cytotoxicity). Reproducibility checks under blinded conditions are critical, as seen in multi-laboratory validation frameworks .

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